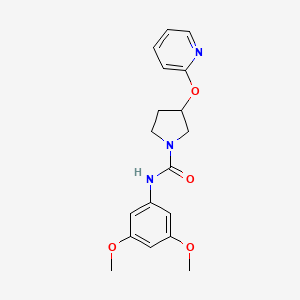
N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide, also known as DPP-10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DPP-10 has been shown to have a strong inhibitory effect on a variety of enzymes, making it a potentially useful tool for researchers studying enzyme function and regulation.
科学的研究の応用
Molecular Interaction and Binding Studies
One of the primary applications of N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide in scientific research involves its interaction with biological receptors. For instance, studies on related compounds have focused on understanding their binding mechanisms to specific receptors, such as cannabinoid receptors, which could elucidate the compound's potential therapeutic applications. These investigations often employ molecular docking and conformational analysis to identify the compound's binding affinity and selectivity, which are crucial for drug development processes (Shim et al., 2002).
Synthesis and Pharmacological Evaluation
Research on compounds structurally similar to N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide often includes their synthesis and subsequent evaluation for potential pharmacological activities. These activities may encompass antidepressant and nootropic effects, as well as their potential as central nervous system (CNS) active agents. The synthesis methodologies, typically involving novel techniques or reactions, and the evaluation of biological activities highlight the compound's relevance in developing new therapeutic agents (Thomas et al., 2016).
Polyamide Synthesis and Characterization
Another significant area of application for this compound is in the field of polymer science, particularly in the synthesis and characterization of new polyamides. These materials, which incorporate pyridyl moieties into their structure, exhibit unique thermal and solubility properties. Research in this domain focuses on understanding how the incorporation of specific functional groups, like the pyridin-2-yloxy group, affects the properties of the resulting polyamides. This research is instrumental in developing materials with tailored characteristics for various industrial applications (Faghihi & Mozaffari, 2008).
Antitubercular and Antibacterial Activities
Compounds with a similar structure to N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide have been synthesized and screened for their antitubercular and antibacterial activities. These studies are crucial for identifying new lead compounds in the fight against bacterial infections, including tuberculosis. The evaluation involves not only the assessment of antimicrobial efficacy but also the exploration of the compounds' binding interactions with bacterial enzymes or proteins, which could reveal novel mechanisms of action (Bodige et al., 2020).
Electrochromic and Photophysical Properties
Research into compounds like N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide also extends to materials science, where their electrochromic and photophysical properties are of interest. Studies in this area aim to understand how the structural features of these compounds influence their electronic and optical behaviors. Such insights are valuable for the development of advanced materials for electronic displays, photovoltaic devices, and other optoelectronic applications (Chang & Liou, 2008).
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-9-13(10-16(11-15)24-2)20-18(22)21-8-6-14(12-21)25-17-5-3-4-7-19-17/h3-5,7,9-11,14H,6,8,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJPFETWAWDWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCC(C2)OC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793876.png)

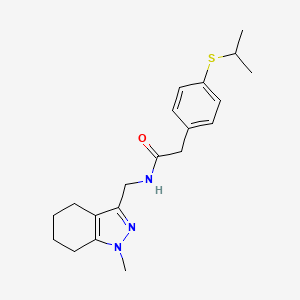
![2-(3,4-dichlorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2793880.png)
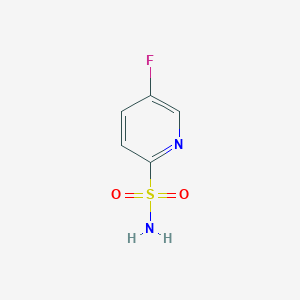
![1-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2793886.png)

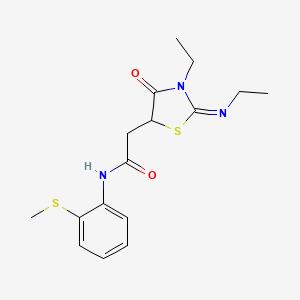
![2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793890.png)
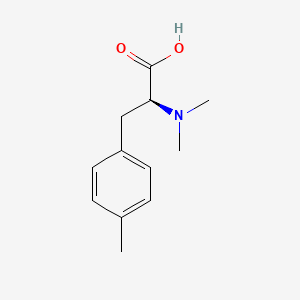
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride](/img/structure/B2793893.png)
![methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2793895.png)
![N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2793896.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2793897.png)